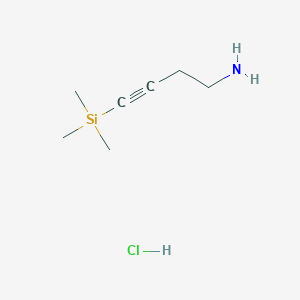
(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride typically involves the reaction of 4-bromobut-1-yne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while coupling reactions can produce larger organic molecules with extended carbon chains.
Scientific Research Applications
(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group and the trimethylsilyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar in structure but contains a bromine atom instead of an amino group.
(4-Chlorobut-1-yn-1-yl)trimethylsilane: Contains a chlorine atom instead of an amino group.
Uniqueness
(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is unique due to the presence of both an amino group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H16ClNSi |
|---|---|
Molecular Weight |
177.75 g/mol |
IUPAC Name |
4-trimethylsilylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4,6,8H2,1-3H3;1H |
InChI Key |
VRFMYXAYAXMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


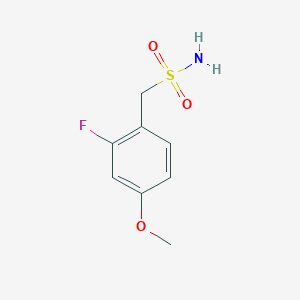
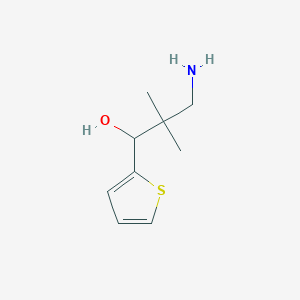




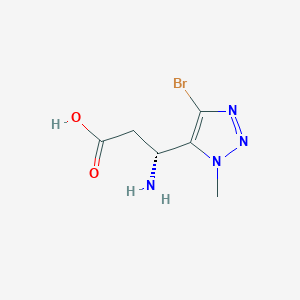
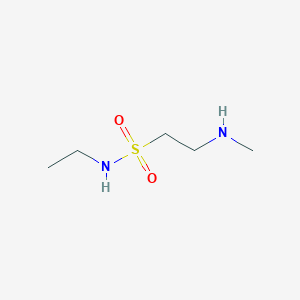

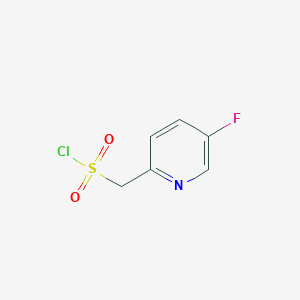
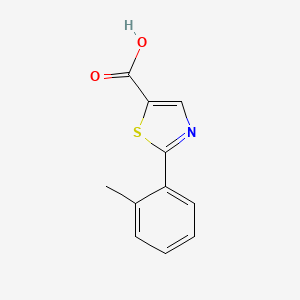
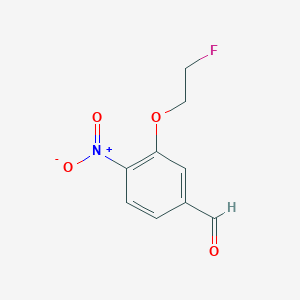
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)

